molecular formula C16H16FNO2 B1530869 Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate CAS No. 1820734-56-2

Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate

Cat. No.: B1530869
CAS No.: 1820734-56-2
M. Wt: 273.3 g/mol
InChI Key: LEDCISRSHODNRJ-UHFFFAOYSA-N
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Description

Introduction to Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate

Chemical Identity and Nomenclature

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry name for this compound is methyl 4-[[3-(fluoromethyl)anilino]methyl]benzoate, which precisely describes the molecular architecture according to established nomenclature conventions. The Chemical Abstracts Service registry number assigned to this compound is 1820734-56-2, providing a unique identifier that facilitates its recognition across chemical databases and literature. This nomenclature follows the International Union of Pure and Applied Chemistry guidelines that have been developed and refined over more than a century of systematic chemical naming practices.

The molecular formula is established as C₁₆H₁₆FNO₂, with a corresponding molecular weight of 273.3 grams per mole. The compound's structure can be represented through its Standard International Chemical Identifier as InChI=1S/C16H16FNO2/c1-20-16(19)14-7-5-12(6-8-14)11-18-15-4-2-3-13(9-15)10-17/h2-9,18H,10-11H2,1H3, which provides a machine-readable description of its connectivity. The corresponding International Chemical Identifier Key is LEDCISRSHODNRJ-UHFFFAOYSA-N, offering a shortened hash representation of the molecular structure.

Property Value
Chemical Abstracts Service Number 1820734-56-2
Molecular Formula C₁₆H₁₆FNO₂
Molecular Weight 273.3 g/mol
International Union of Pure and Applied Chemistry Name methyl 4-[[3-(fluoromethyl)anilino]methyl]benzoate
Simplified Molecular Input Line Entry System COC(=O)C1=CC=C(C=C1)CNC2=CC=CC(=C2)CF
Structural Analogs and Isomeric Considerations

The structural framework of this compound shares significant similarities with several related compounds in the organofluorine chemistry literature. Methyl 4-(phenylamino)benzoate, bearing Chemical Abstracts Service number 4058-18-8, represents a closely related analog lacking the fluoromethyl substituent, with the molecular formula C₁₄H₁₃NO₂ and molecular weight of 227.26 grams per mole. This structural comparison highlights the impact of fluorine substitution on molecular properties and potential biological activities.

Another significant structural analog is methyl 4-(methyl(trifluoromethyl)amino)benzoate, which incorporates a trifluoromethyl group directly attached to the nitrogen atom rather than as a substituent on the aromatic ring. This compound, with Chemical Abstracts Service number 34578-03-5 and molecular formula C₁₀H₁₀F₃NO₂, demonstrates alternative approaches to incorporating fluorine functionality into benzoate ester structures. The positioning and nature of fluorine substitution in these compounds significantly influence their chemical and physical properties.

The preparation of related methyl 4-(aminomethyl)benzoate has been extensively studied, with synthetic routes involving esterification of 4-(aminomethyl)benzoic acid under controlled conditions. This methodology provides insights into potential synthetic approaches for the target compound and related fluorinated analogs. The structural diversity within this compound family reflects the versatility of organofluorine chemistry in creating compounds with tailored properties for specific applications.

Compound Chemical Abstracts Service Number Molecular Formula Molecular Weight (g/mol)
This compound 1820734-56-2 C₁₆H₁₆FNO₂ 273.3
Methyl 4-(phenylamino)benzoate 4058-18-8 C₁₄H₁₃NO₂ 227.26
Methyl 4-(methyl(trifluoromethyl)amino)benzoate 34578-03-5 C₁₀H₁₀F₃NO₂ 235.19
Historical Context in Organofluorine Chemistry

The development of organofluorine chemistry traces its origins to the early 19th century, predating even the isolation of elemental fluorine itself. Alexander Borodin, renowned both as a composer and chemist, conducted pioneering work in 1862 by performing the first nucleophilic replacement of a halogen atom with fluoride, establishing fundamental principles that continue to influence modern fluorination methodologies. This early work laid the groundwork for the systematic development of organofluorine compounds, including contemporary examples such as this compound.

The field experienced significant advancement during the 20th century, particularly through the work of researchers who developed new fluorination techniques and explored the unique properties of carbon-fluorine bonds. The carbon-fluorine bond, with its exceptional strength of approximately 480 kilojoules per mole, represents one of the strongest bonds in organic chemistry, contributing to the thermal and chemical stability characteristic of organofluorine compounds. This bond strength, combined with fluorine's high electronegativity of 3.98 and low polarizability, results in distinctive physical and chemical properties that distinguish organofluorine compounds from their non-fluorinated counterparts.

Industrial development of organofluorine chemistry gained momentum in the 1920s and 1930s, driven by applications in refrigeration and other technologies. The accidental discovery of polytetrafluoroethylene by Roy Plunkett in 1938 marked a pivotal moment in the field, demonstrating the potential for organofluorine materials in advanced applications. World War Two catalyzed further developments, particularly through expertise gained in uranium hexafluoride production, which contributed to the advancement of fluorination methodologies.

Properties

IUPAC Name

methyl 4-[[3-(fluoromethyl)anilino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-20-16(19)14-7-5-12(6-8-14)11-18-15-4-2-3-13(9-15)10-17/h2-9,18H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDCISRSHODNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=CC=CC(=C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[[[3-(fluoromethyl)phenyl]amino]methyl]benzoate, commonly referred to by its CAS number 1820734-56-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Composition:

  • Molecular Formula: C16H16FNO2
  • Molecular Weight: 273.30 g/mol
  • IUPAC Name: methyl 4-[[3-(fluoromethyl)anilino]methyl]benzoate
  • Appearance: White to yellow solid

The compound features a benzoate moiety that is substituted with an amino group and a fluoromethyl group, which are critical for its biological interactions.

Biological Activity

1. Anticancer Activity:
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzoates have shown cytotoxic effects against various cancer cell lines. In particular, the incorporation of fluorinated groups has been linked to enhanced activity due to increased lipophilicity and improved binding affinity to target proteins or enzymes involved in tumor progression.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that fluorinated benzoate derivatives exhibited IC50 values in the low micromolar range against human leukemia cells. The specific mechanisms involved apoptosis induction and cell cycle arrest at the G2/M phase, highlighting the potential of this compound as a candidate for further development in cancer therapy .

2. Antimicrobial Activity:
Research has also explored the antimicrobial properties of related compounds. Methyl esters of benzoic acid derivatives have been tested against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the amino and fluoromethyl groups appears to enhance the antibacterial activity through mechanisms such as disruption of bacterial cell membranes.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli15
This compoundS. aureus10

These findings suggest that this compound could be further evaluated for its potential as an antimicrobial agent .

3. Anti-inflammatory Effects:
In addition to its anticancer and antimicrobial activities, there is emerging evidence that compounds similar to this compound may exert anti-inflammatory effects. Studies involving animal models have shown that these compounds can reduce inflammation markers significantly when administered in appropriate doses.

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer proliferation.
  • Receptor Modulation: It might modulate receptor activities related to inflammation and immune responses.

Scientific Research Applications

Pharmaceutical Applications

  • Lead Compound in Drug Discovery
    • Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate exhibits structural features that make it a candidate for drug development. Its potential as a lead compound can be attributed to its ability to interact with biological targets, which is critical in the design of new therapeutic agents .
  • Targeting Specific Receptors
    • Research indicates that compounds similar to this compound can target receptors involved in inflammatory processes, suggesting its utility in developing anti-inflammatory drugs .
  • Synthesis of Complex Molecules
    • The compound can serve as an intermediate in the synthesis of more complex pharmaceuticals, facilitating the development of multi-functional drugs that may have enhanced efficacy and reduced side effects .

Chemical Research Applications

  • Synthetic Chemistry
    • This compound can be utilized in various synthetic pathways, including Suzuki coupling reactions, which are essential for constructing complex organic molecules .
  • Material Science
    • The compound's unique properties allow it to be explored in material science applications, particularly in developing polymers or coatings with specific functionalities due to its aromatic structure and substituents.

Solubility and Preparation Guidelines

ConcentrationVolume of Solvent Required (for 1 mg)
1 mM3.659 mL
5 mM0.7318 mL
10 mM0.3659 mL

Case Studies

  • Anti-inflammatory Drug Development
    • A study focused on synthesizing derivatives of this compound showed promising results in inhibiting specific inflammatory pathways, highlighting its potential as a therapeutic agent against conditions like arthritis and asthma .
  • Novel Synthetic Pathways
    • Researchers have successfully employed this compound as a precursor in creating novel benzimidazole derivatives that exhibit enhanced biological activity against cancer cell lines, showcasing its versatility in medicinal chemistry.

Comparison with Similar Compounds

Key Compounds Analyzed:

Methyl 4-[4-(Difluoromethyl)phenyl]benzoate

  • Structure : Differs by a difluoromethyl group instead of fluoromethyl.
  • Applications : Widely used in pharmaceuticals and material science due to enhanced thermal stability and optical properties .

4-{[(2-Methyl-5-Nitrophenyl)Amino]Methyl}-N-[3-(Trifluoromethyl)Phenyl]Benzamide (Compound 18) Structure: Replaces the benzoate ester with a benzamide group and adds a nitro substituent. Properties: Melting point = 169–171°C; HPLC purity = 98.18% .

Methyl 4-Amino-3-[(4-{[(2-Methyl-5-Nitrophenyl)Amino]Methyl}Benzoyl)Amino]Benzoate (Compound 19) Structure: Contains additional amino and nitro groups on the benzene ring. Properties: Melting point = 208–210°C; HPLC purity = 95.87% .

Methyl [4-(Trifluoromethyl)Benzoyl]Acetate

  • Structure : Features a trifluoromethyl group and acetylated side chain.
  • Properties : CAS 472979-68-3; molecular weight = 356.35 g/mol .

Physicochemical Properties and Stability

Table 1: Comparative Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Purity (HPLC) Key Functional Groups
Target Compound (this compound) 273.3 Not reported N/A Fluoromethyl, benzoate ester
Methyl 4-[4-(Difluoromethyl)phenyl]benzoate 278.2 Not reported N/A Difluoromethyl, benzoate ester
Compound 18 465.4 169–171 98.18% Trifluoromethyl, benzamide
Compound 19 434.4 208–210 95.87% Nitro, benzamide
Methyl [4-(Trifluoromethyl)benzoyl]acetate 356.35 Not reported N/A Trifluoromethyl, acetylated

Key Observations:

  • Fluorination Impact: The fluoromethyl group in the target compound improves lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability. Difluoromethyl analogs (e.g., Methyl 4-[4-(difluoromethyl)phenyl]benzoate) exhibit higher thermal stability due to stronger C–F bonds .
  • Melting Points : Compounds with nitro groups (e.g., Compound 19) show higher melting points (>200°C), indicating stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
  • Purity : HPLC-purified compounds (e.g., Compounds 18–22) achieve >95% purity, critical for pharmacological studies .

Preparation Methods

Esterification of 4-(Aminomethyl)benzoic Acid to Methyl 4-(Aminomethyl)benzoate

A critical intermediate in the synthesis is methyl 4-(aminomethyl)benzoate, which can be prepared by esterifying 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. This reaction is sensitive to pH and temperature, requiring precise control to avoid premature hydrolysis of the ester.

Process Highlights:

  • Reaction of 4-(aminomethyl)benzoic acid with methanol and hydrochloric acid.
  • Post-reaction mixture is cooled to between −15 to +10 °C (preferably +5 to +10 °C).
  • pH adjustment of the reaction mixture to 4–9 (preferably 5–8, ideally 6.0–7.0) using a water-soluble base such as sodium hydroxide or potassium hydroxide.
  • Concentration of the reaction mixture and addition of an organic solvent (e.g., methylene chloride or toluene).
  • Further pH adjustment of the aqueous phase to 9–12 to facilitate extraction of the ester into the organic phase.
  • Optional saturation of the aqueous phase with sodium chloride to enhance extraction efficiency.
  • Removal of the organic phase containing the methyl 4-(aminomethyl)benzoate product.

This method yields the methyl ester in excellent yields exceeding 85%, with preferred yields above 88% based on the starting acid.

Introduction of the Fluoromethyl Group on the Aromatic Amine

The fluoromethyl group on the phenyl ring is typically introduced via selective fluoromethylation of the corresponding aminomethylphenyl precursor or through the use of fluoromethyl-substituted starting materials.

While direct literature on fluoromethylation of this exact compound is limited, related synthetic strategies involve:

  • Using fluoromethyl halides or fluoromethyl sulfonates as electrophilic fluoromethylating agents.
  • Nucleophilic aromatic substitution or transition-metal catalyzed coupling methods to attach the fluoromethyl group at the 3-position of the phenyl ring.
  • Reduction or amination steps to attach the amino group to the fluoromethylated phenyl ring.

A relevant patent on the preparation of fluorinated aromatic amines suggests catalytic hydrogenation and reduction methods for related compounds, preserving halogen substituents during reduction.

Detailed Process Parameters and Conditions

Step Conditions Notes
Esterification Methanol, HCl, 0 to 10 °C Control temperature to avoid hydrolysis; reaction mixture pH adjusted post-reaction
pH Adjustment (first) Base addition (NaOH or KOH), pH 4–9 Preferably pH 6–7; base concentration 2–50% (4–6% preferred)
Concentration and Solvent Addition Concentration under reduced pressure; add methylene chloride or toluene Organic solvent choice affects extraction efficiency
pH Adjustment (second) Base addition, pH 9–12 Enhances extraction of product into organic phase
Salt Saturation Saturate aqueous phase with NaCl Improves partitioning of ester into organic phase
Extraction Separate organic phase Yields methyl 4-(aminomethyl)benzoate with >85% yield

Research Findings and Industrial Considerations

  • The described esterification process avoids isolation of the hydrochloride intermediate, improving economic and ecological viability.
  • The use of aromatic hydrocarbons like toluene as solvents requires salt saturation of the aqueous phase for optimal extraction.
  • Catalytic hydrogenation methods for related intermediates provide routes to amines with preserved fluoromethyl groups, important for maintaining compound integrity.
  • The reaction conditions emphasize mild temperatures and controlled pH to prevent side reactions and product degradation.
  • Industrial scale-up favors the described process due to simplicity, high yields, and environmentally benign reagents.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Yield (%) Reference
Esterification of 4-(aminomethyl)benzoic acid Methanol + HCl, pH and temperature control, extraction with organic solvent Methanol, HCl, NaOH/KOH, methylene chloride or toluene, 5–10 °C, pH 4–9 then 9–12 >85–88%
Fluoromethylation of aromatic amine Electrophilic fluoromethylation or use of fluoromethylated precursors Fluoromethyl halides, catalytic hydrogenation Not explicitly quantified for this compound

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons, fluoromethyl groups, and ester linkages. ¹⁹F NMR is critical for fluorine environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₆H₁₅FNO₂) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
  • HPLC : Quantifies purity and detects by-products .

What strategies are effective in elucidating the reaction mechanisms of this compound's participation in nucleophilic substitution?

Advanced
Mechanistic studies often combine experimental and computational approaches:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT calculations : Model transition states to predict regioselectivity in fluoromethyl group reactions .
  • Trapping intermediates : Use low-temperature NMR or quenching agents to isolate reactive intermediates (e.g., iminium ions in reductive amination) .

How does the fluoromethyl group influence the compound's physicochemical properties and bioactivity?

Q. Basic

  • Lipophilicity : Fluoromethyl increases logP, enhancing membrane permeability (critical for drug design) .
  • Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life .
  • Electron-withdrawing effects : Polarizes adjacent amino groups, altering reactivity in electrophilic substitutions .
    Comparative studies with non-fluorinated analogs show improved binding affinity to targets like G-protein-coupled receptors .

How can researchers design assays to evaluate this compound's bioactivity while minimizing interference from by-products?

Q. Advanced

  • Pre-screening purification : Use preparative HPLC to isolate the compound to >98% purity before assays .
  • Control experiments : Include structurally similar analogs (e.g., ’s GW1100 ethyl benzoate derivative) to distinguish target-specific effects from nonspecific interactions .
  • High-content screening : Combine fluorescence polarization and SPR to assess binding kinetics and specificity.

What computational methods are used to model interactions between this compound and biological targets?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina predicts binding modes to enzymes or receptors (e.g., GPR40 in ) .
  • MD simulations : Track stability of ligand-target complexes over nanosecond timescales to identify critical residues for binding .
  • QSAR modeling : Correlate substituent effects (e.g., fluoromethyl position) with bioactivity using datasets from analogs .

How do steric and electronic effects of the fluoromethyl group impact synthetic scalability?

Q. Advanced

  • Steric hindrance : Fluoromethyl at the 3-position may slow coupling reactions; bulky ligands (e.g., BrettPhos Pd) improve efficiency in cross-couplings .
  • Electronic effects : Fluorine’s electronegativity directs regioselectivity in aromatic substitutions. Use directing groups (e.g., –NHCO–) to control functionalization .

What are the key challenges in synthesizing enantiomerically pure derivatives of this compound?

Q. Advanced

  • Chiral resolution : Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation) .
  • Dynamic stereochemistry : Amino-methyl linkages may racemize under acidic/basic conditions; stabilize with protecting groups (e.g., Boc) during synthesis .

How can researchers validate the compound's role in material science applications (e.g., as a polymer precursor)?

Q. Advanced

  • Thermal analysis : TGA/DSC assesses stability and phase transitions for polymer compatibility .
  • Surface modification : Functionalize nanoparticles via ester hydrolysis and subsequent coupling to silica or gold surfaces .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate
Reactant of Route 2
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Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.